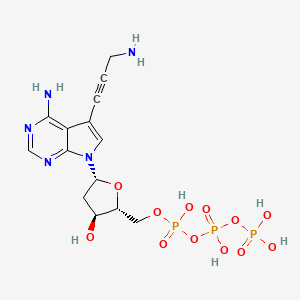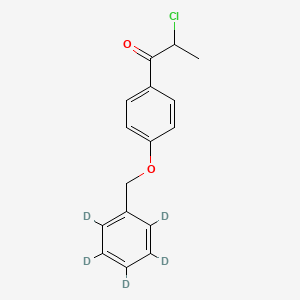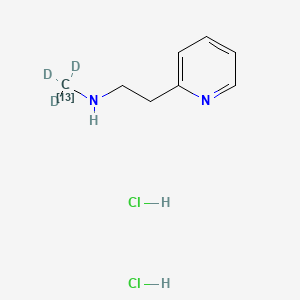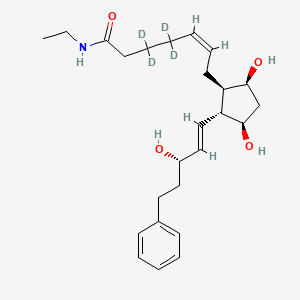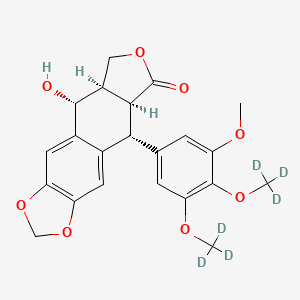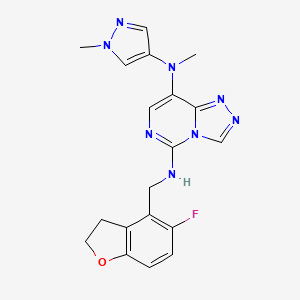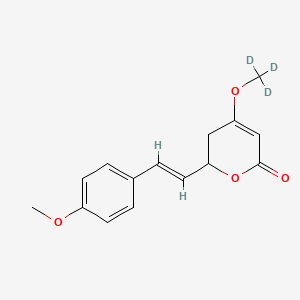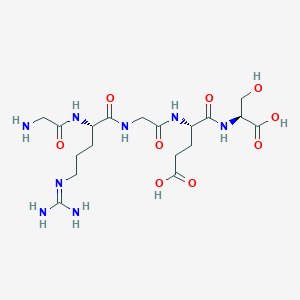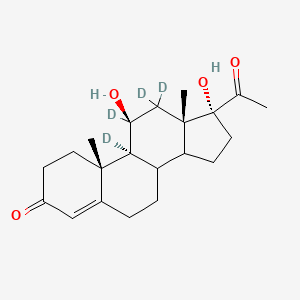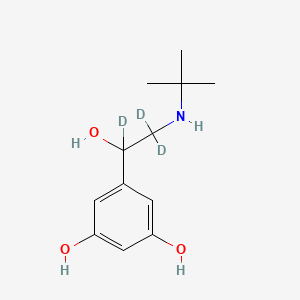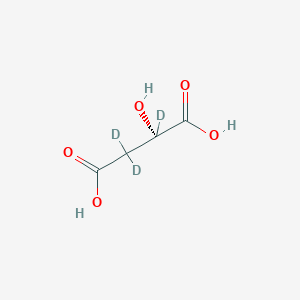
(S)-(-)-Malic-2,3,3-D3 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-Malic-2,3,3-D3 acid is a deuterated form of malic acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties and its role in metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Malic-2,3,3-D3 acid typically involves the deuteration of malic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, malic acid can be treated with deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated water or other deuterated reagents. The process is optimized to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-Malic-2,3,3-D3 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce oxaloacetic acid.
Reduction: Reduction reactions can convert it to succinic acid.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Substitution: Various substituted malic acid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-(-)-Malic-2,3,3-D3 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and metabolic pathways.
Biology: Helps in studying metabolic processes and enzyme kinetics.
Medicine: Used in metabolic research to understand diseases related to the citric acid cycle.
Industry: Employed in the production of deuterated compounds for pharmaceuticals and other specialized applications.
Mecanismo De Acción
The mechanism of action of (S)-(-)-Malic-2,3,3-D3 acid involves its participation in metabolic pathways, particularly the citric acid cycle. The deuterium atoms provide a unique isotopic signature that allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Malic acid: The non-deuterated form of (S)-(-)-Malic-2,3,3-D3 acid.
Succinic acid: A related compound in the citric acid cycle.
Oxaloacetic acid: Another intermediate in the citric acid cycle.
Uniqueness
This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This isotopic difference allows for precise tracking and analysis in metabolic research, providing insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C4H6O5 |
|---|---|
Peso molecular |
137.11 g/mol |
Nombre IUPAC |
(3S)-2,2,3-trideuterio-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
Clave InChI |
BJEPYKJPYRNKOW-RBXBQAPRSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


